molecular formula C24H18BrClN4 B5465994 2-chlorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone

2-chlorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone

Cat. No.: B5465994
M. Wt: 477.8 g/mol
InChI Key: YXVMVNUPVZJREO-YUMHPJSZSA-N
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Description

The compound “2-chlorobenzaldehyde 4-(4-bromophenyl)-6-phenyl-2-pyrimidinylhydrazone” is a complex organic molecule. It is likely to be a derivative of 2-chlorobenzaldehyde and 4-chlorobenzaldehyde , which are chlorinated derivatives of benzaldehyde .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For instance, 2-chlorobenzaldehyde has been known to undergo alkynylation with phenylacetylene in the presence of catalytic ligands and dimethylzinc .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, 2-chlorobenzaldehyde has a molar mass of 140.57 g/mol, a density of 1.25, and a boiling point of 209-215 °C .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure. For instance, 2-chlorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with hazard statements including H290, H302, H314, and H317 .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. For instance, similar compounds have been studied for their antimicrobial activity , suggesting potential uses in medical or pharmaceutical applications.

Properties

IUPAC Name

4-(4-bromophenyl)-N-[(Z)-(2-chlorophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrClN4/c1-30(27-16-19-9-5-6-10-21(19)26)24-28-22(17-7-3-2-4-8-17)15-23(29-24)18-11-13-20(25)14-12-18/h2-16H,1H3/b27-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVMVNUPVZJREO-YUMHPJSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)/N=C\C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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